molecular formula C10H16BrClN2O2S2 B7898983 (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride

(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride

Cat. No.: B7898983
M. Wt: 375.7 g/mol
InChI Key: WYLLZNXCVPEUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H16BrClN2O2S2 and a molecular weight of 375.73 . This compound is an amine derivative and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride typically involves multiple steps, starting with the bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. The resulting compound is further reacted with piperidine to form the piperidinyl derivative. Finally, the methanamine group is introduced, and the compound is converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce the bromine atom.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfonyl group may play a role in binding to proteins or enzymes, while the piperidinyl and methanamine groups could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride is unique due to the presence of both the bromothiophene and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

[1-(5-bromothiophen-2-yl)sulfonylpiperidin-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2S2.ClH/c11-9-3-4-10(16-9)17(14,15)13-5-1-2-8(6-12)7-13;/h3-4,8H,1-2,5-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLLZNXCVPEUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Br)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.